molecular formula C7H16ClNO B1424035 3-Isopropoxypyrrolidine hydrochloride CAS No. 1220016-56-7

3-Isopropoxypyrrolidine hydrochloride

Cat. No. B1424035
M. Wt: 165.66 g/mol
InChI Key: JOGXKGOBZMKISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropoxypyrrolidine hydrochloride, also known as IPPH, is a research chemical used in scientific experiments. It has a molecular formula of C7H16ClNO and a molecular weight of 165.66 g/mol. The compound is a colorless liquid .


Molecular Structure Analysis

3-Isopropoxypyrrolidine contains a total of 24 bonds, including 9 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

3-Isopropoxypyrrolidine hydrochloride is a light yellow liquid . Its molecular weight is 165.66 g/mol. More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis Techniques

  • Synthesis from (S)-4-Amino-2-Hydroxybutyric Acid : (S)-3-Hydroxypyrrolidine hydrochloride is synthesized from (S)-4-amino-2-hydroxybutyric acid through silanization and cyclization, yielding (S)-3-trimethylsilyoxy-2-pyrrolidinone. This process involves reduction and formation of hydrochloride salt, with NaBH4-CH3COOH as the reducing agent. This method offers inexpensive reagents and high yield with simple operation (Li Zi-cheng, 2009).

Chemical Synthesis and Pharmaceutical Research

  • Synthesis of 3-Acyltetramic Acids : 3-Acyltetramic acids, including compounds like melophlin A, B, C, and G, are synthesized from α-aminoesters or their hydrochlorides through cyclization with Ph3PCCO. This method emphasizes the use of immobilized, polystyrene-bound ylide for simplifying the removal of by-products (R. Schobert & Carsten Jagusch, 2005).

  • Development of Novel 5-HT2A Receptor Antagonists : Studies have been conducted on the pharmacology of R-96544, a novel 5-HT2A receptor antagonist. It demonstrates the potential of 3-hydroxypyrrolidine derivatives in inhibiting platelet aggregation and their binding affinity for 5-HT2A receptors (T. Ogawa et al., 2002).

  • Development of Integrin Alpha5beta1 Antagonists : Research on new orally available integrin alpha5beta1 inhibitor scaffolds, derived from the 3-hydroxypyrrolidine scaffold, for potential systemic treatment is a significant development (Gunther Zischinsky et al., 2010).

Applications in Organic Chemistry

  • Synthesis of Pyrrolidine Derivatives : Studies on synthesizing various pyrrolidine derivatives, such as 3-(S)-(+)-3-mercapto-1-(N-p-nitrobenzyloxycarbonyl acetimidoyl)pyrrolidine, demonstrate the versatility of pyrrolidine in organic synthesis and pharmaceutical applications (Lu Chun-xu, 2006).

Synthesis of Enantiomers for Pharmaceutical Use

  • Asymmetric Synthesis of N-Acylpyrrolidine : The asymmetric synthesis of a highly substituted N-acylpyrrolidine demonstrates its applicability in pharmaceutical research, particularly for inhibiting HCV polymerase (Armel A. Agbodjan et al., 2008).

Medical Research

  • Pharmacological Profiles of 5-HT2A Receptor Antagonists : The pharmacological properties of novel 5-HT2A receptor antagonists, including their potency and selectivity, are under investigation. This research contributes to understanding the therapeutic applications of 3-hydroxypyrrolidine derivatives in treating conditions like hypertension and serotonin-related disorders (T. Ogawa et al., 2002).

properties

IUPAC Name

3-propan-2-yloxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(2)9-7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGXKGOBZMKISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxypyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isopropoxypyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Isopropoxypyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Isopropoxypyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Isopropoxypyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Isopropoxypyrrolidine hydrochloride
Reactant of Route 6
3-Isopropoxypyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.